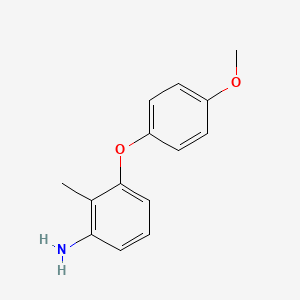

3-(4-Methoxyphenoxy)-2-methylaniline

Description

3-(4-Methoxyphenoxy)-2-methylaniline is an aromatic amine derivative featuring a methoxyphenoxy substituent at the 3-position and a methyl group at the 2-position of the aniline ring. This compound is structurally distinct due to the combination of electron-donating groups (methoxy and methyl) and the ether-linked phenoxy moiety, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-(4-methoxyphenoxy)-2-methylaniline |

InChI |

InChI=1S/C14H15NO2/c1-10-13(15)4-3-5-14(10)17-12-8-6-11(16-2)7-9-12/h3-9H,15H2,1-2H3 |

InChI Key |

TZHSIIUFIWJJLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC2=CC=C(C=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Nitro Group Displacement

A widely adopted route begins with 2-methyl-3-nitroaniline and 4-methoxyphenol . Under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like acetonitrile or DMF, the phenolic oxygen attacks the activated nitro-substituted aromatic ring. The reaction typically proceeds at 80–120°C for 12–24 hours, yielding 3-(4-methoxyphenoxy)-2-methylnitrobenzene . Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C or Raney Ni) or stoichiometric reagents (Fe/HCl), achieving 85–92% yields of the target aniline.

Key considerations :

- Electron-withdrawing nitro groups activate the ring for SNAr but require harsh conditions.

- Over-reduction or dehalogenation risks necessitate careful catalyst selection.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method constructs the phenoxy linkage via palladium-catalyzed coupling between 2-methyl-3-bromoaniline and 4-methoxyphenol . Catalytic systems such as Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene enable C–O bond formation at 100–110°C. Yields exceed 80% with ligand optimization (e.g., tri-tert-butylphosphine), though catalyst loadings (1–5 mol%) impact cost-efficiency.

Ullmann-Type Coupling

Copper-mediated reactions using CuI/1,10-phenanthroline in DMSO at 130°C provide a lower-cost alternative. While avoiding precious metals, prolonged reaction times (24–48 hours) and moderate yields (65–75%) limit scalability.

Multi-Step Protection-Deprotection Strategies

Acylation-Condensation-Alcoholysis

Adapted from CN103159635A, this approach protects the aniline’s amine as an acyl derivative (e.g., formamide) to prevent side reactions. Key steps:

- Acylation : 2-Methylaniline reacts with acetic anhydride to form N-acetyl-2-methylaniline .

- Condensation : Coupling with 4-methoxybromobenzene using Pd/CuI catalysts yields N-acetyl-3-(4-methoxyphenoxy)-2-methylaniline .

- Deprotection : Basic methanolysis (KOH/MeOH) regenerates the free amine, achieving 78–85% overall yield.

Advantages :

- Avoids nitro reduction steps.

- High regioselectivity ensured by steric directing effects of the methyl group.

Comparative Analysis of Methods

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Cost Efficiency |

|---|---|---|---|---|---|

| SNAr + Reduction | K₂CO₃/Pd-C | 80–120 | 24–36 | 85–92 | Moderate |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 100–110 | 12–18 | 80–88 | High |

| Ullmann | CuI/phenanthroline | 130 | 24–48 | 65–75 | Low |

| Protection-Deprotection | Pd/CuI | 100–120 | 18–24 | 78–85 | Moderate |

Trade-offs :

- SNAr offers simplicity but requires nitro intermediates.

- Buchwald-Hartwig achieves efficiency at higher catalyst costs.

- Protection-deprotection balances selectivity and yield but adds steps.

Mechanistic and Optimization Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr and Ullmann reactions by stabilizing ionic intermediates. However, Pd-catalyzed couplings benefit from toluene’s ability to solubilize ligands while minimizing side reactions.

Ligand Design

Bulky phosphines (e.g., tri-tert-butylphosphine) accelerate reductive elimination in Pd catalysis, reducing reaction times from 24 to 12 hours.

Byproduct Formation

Over-alkylation at the amine nitrogen is mitigated by acylation, while residual halides in cross-coupling are minimized using excess phenol derivatives.

Emerging Approaches

Photoredox Catalysis

Preliminary studies indicate visible-light-mediated C–O coupling using Ir(ppy)₃ as a photocatalyst, though yields remain suboptimal (50–60%).

Flow Chemistry

Continuous-flow systems reduce Pd catalyst loadings to 0.5 mol% by improving mass transfer, potentially lowering production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amino group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenated compounds (e.g., chlorides, bromides) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted phenoxy or aniline derivatives.

Scientific Research Applications

3-(4-Methoxyphenoxy)-2-methylaniline has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-2-methylaniline depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can act as an agonist or antagonist for certain receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The presence of a phenoxy group in 3-(4-Methoxyphenoxy)-2-methylaniline introduces steric bulk and alters electron distribution compared to simpler analogs like 4-Methoxy-2-methylaniline (m-cresidine). This impacts solubility (lower water solubility due to aromaticity) and reactivity in electrophilic substitution reactions .

- Isomerism: 4-Methoxy-3-(4-methoxyphenoxy)aniline (CAS 6315-89-5) is a positional isomer of the target compound, differing in the methoxy group placement. This minor structural change can significantly affect biological activity and crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.